molecular formula C10H18O2 B14592198 Ethyl 2,3-diethylcyclopropane-1-carboxylate CAS No. 61490-19-5

Ethyl 2,3-diethylcyclopropane-1-carboxylate

Cat. No.: B14592198
CAS No.: 61490-19-5
M. Wt: 170.25 g/mol
InChI Key: DLRIJLXWJBMMSC-UHFFFAOYSA-N
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Description

Ethyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with ethyl groups at the 2 and 3 positions and an ethyl ester group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,3-diethyl-1-butene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can further improve the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

    Oxidation: 2,3-diethylcyclopropane-1-carboxylic acid.

    Reduction: 2,3-diethylcyclopropane-1-methanol.

    Substitution: 2,3-diethylcyclopropane-1-carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylate: Lacks the ethyl substitutions, making it less sterically hindered.

    Methyl 2,3-diethylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,3-Diethylcyclopropane-1-carboxylic acid: The free acid form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 3 positions enhances its steric bulk and influences its reactivity and interactions with other molecules.

Properties

CAS No.

61490-19-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2,3-diethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-4-7-8(5-2)9(7)10(11)12-6-3/h7-9H,4-6H2,1-3H3

InChI Key

DLRIJLXWJBMMSC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C1C(=O)OCC)CC

Origin of Product

United States

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